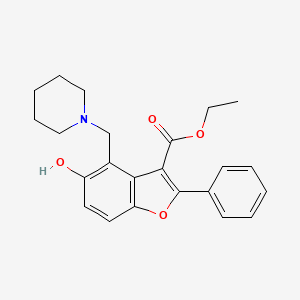

Ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Beschreibung

Ethyl-5-Hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylat ist eine komplexe organische Verbindung, die einen Benzofuran-Kern, eine Piperidin-Einheit und verschiedene funktionelle Gruppen aufweist.

Eigenschaften

Molekularformel |

C23H25NO4 |

|---|---|

Molekulargewicht |

379.4 g/mol |

IUPAC-Name |

ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C23H25NO4/c1-2-27-23(26)21-20-17(15-24-13-7-4-8-14-24)18(25)11-12-19(20)28-22(21)16-9-5-3-6-10-16/h3,5-6,9-12,25H,2,4,7-8,13-15H2,1H3 |

InChI-Schlüssel |

XNBPZFDWJSQTIE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-Hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Benzofuran-Kerns: Ausgehend von einem Phenolderivat kann der Benzofuran-Kern durch Cyclisierungsreaktionen synthetisiert werden.

Einführung der Piperidin-Einheit: Die Piperidingruppe wird häufig durch nukleophile Substitutionsreaktionen eingeführt.

Veresterung: Die Carboxylat-Estergruppe wird durch Veresterungsreaktionen gebildet, typischerweise unter Verwendung von Ethanol und einem sauren Katalysator.

Industrielle Produktionsverfahren

Die industrielle Produktion kann optimierte Versionen der Laborsynthese beinhalten, die sich auf Skalierbarkeit, Wirtschaftlichkeit und Ausbeute konzentrieren. Techniken wie kontinuierliche Flusschemie und der Einsatz automatisierter Reaktoren können die Produktionseffizienz verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxylgruppe kann zur Bildung von Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Piperidin-Einheit kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Alkylhalogenide oder Sulfonate unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Umlagerung zu Alkoholen.

Substitution: Einführung verschiedener funktioneller Gruppen, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus der Verbindung beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Benzofuran-Kern und die Piperidin-Einheit spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, der Modulation ihrer Aktivität und der Entstehung verschiedener biologischer Effekte.

Wirkmechanismus

The mechanism of action of ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylat: Fehlt die Piperidin-Einheit.

5-Hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carbonsäure: Enthält eine Carbonsäure anstelle eines Esters.

Einzigartigkeit

Ethyl-5-Hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylat ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.

Die einzigartige Struktur und die Eigenschaften dieser Verbindung machen sie zu einem wertvollen Studienobjekt in verschiedenen wissenschaftlichen Bereichen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.